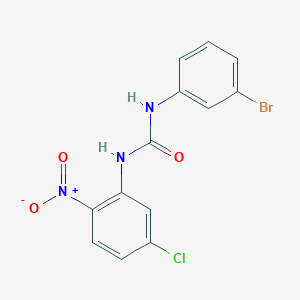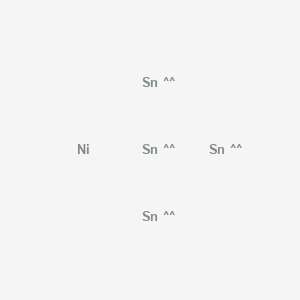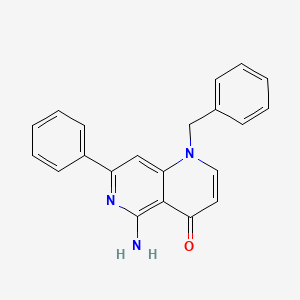![molecular formula C12H12N2O2 B14227196 5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one CAS No. 796040-72-7](/img/structure/B14227196.png)
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one is a complex organic compound that belongs to the class of azepinoindoles This compound is characterized by its unique seven-membered azepine ring fused to an indole structure, which is further hydroxylated at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one typically involves a multi-step process. One common method includes the Pictet-Spengler reaction, which forms the azepinoindole core. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization to form the azepine ring . The hydroxylation at the 5-position can be achieved through selective oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process can be streamlined using techniques such as crystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be further oxidized to form ketones or carboxylic acids.
Reduction: The azepine ring can be reduced to form tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nitrating agents
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced azepinoindoles, and substituted indole compounds .
科学研究应用
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuropsychiatric disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
作用机制
The mechanism of action of 5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to produce neuropsychiatric effects .
相似化合物的比较
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
- 4-Oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-Tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one is unique due to its specific hydroxylation pattern and the presence of the azepine ring fused to the indole structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
796040-72-7 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
5-hydroxy-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O2/c15-9-5-6-13-12(16)11-10(9)7-3-1-2-4-8(7)14-11/h1-4,9,14-15H,5-6H2,(H,13,16) |
InChI 键 |
WPCKNEGXOMQYQM-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=O)C2=C(C1O)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


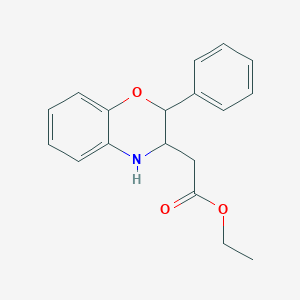
![3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole](/img/structure/B14227116.png)
![5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14227120.png)
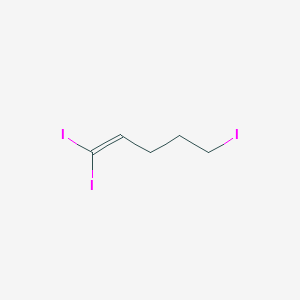
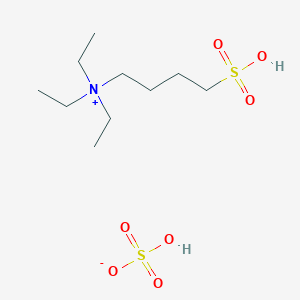
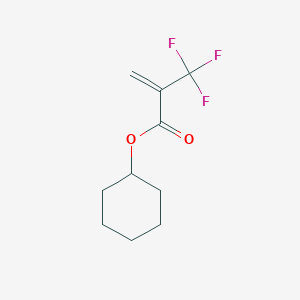
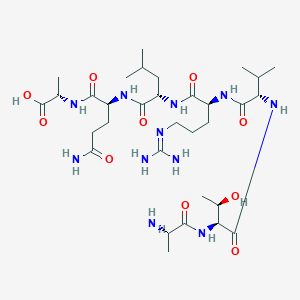
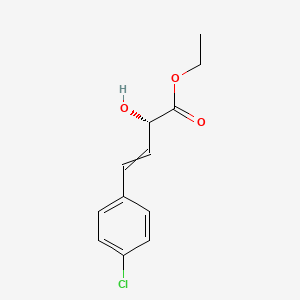
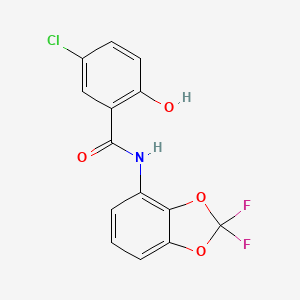
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
